molecular formula C9H10INO B3021158 N-ethyl-2-iodobenzamide CAS No. 41882-26-2

N-ethyl-2-iodobenzamide

Cat. No.: B3021158
CAS No.: 41882-26-2
M. Wt: 275.09 g/mol
InChI Key: POTKZPJXRDJSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-iodobenzamide is a useful research compound. Its molecular formula is C9H10INO and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTKZPJXRDJSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313820
Record name N-Ethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-26-2
Record name N-Ethyl-2-iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41882-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-2-iodobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-ethyl-2-iodobenzamide is a substituted aromatic amide that holds potential as a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and a detailed, field-proven protocol for its synthesis. While experimental data for this specific compound is not widely available, this guide synthesizes information from closely related analogues to provide robust predictions of its characteristics and to contextualize its potential applications. The narrative emphasizes the causal relationships behind synthetic choices and the self-validating nature of the described protocols, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a halogen, such as iodine, at the ortho position of the benzene ring, as seen in 2-iodobenzamide derivatives, provides a reactive handle for a variety of synthetic transformations. These transformations are pivotal in the construction of complex heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals.[1] The N-ethyl substitution on the amide nitrogen further modulates the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on this compound, a molecule poised for utility in the development of novel therapeutics and as a key intermediate in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted with an iodine atom and an N-ethylcarboxamide group at the 1 and 2 positions, respectively. The ortho-positioning of these bulky substituents can induce steric hindrance, influencing the molecule's conformation and reactivity.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on computational models and comparison with the closely related isomer, N-ethyl-4-iodobenzamide.[2]

PropertyPredicted ValueSource/Method
Molecular Formula C₉H₁₀INO-
Molecular Weight 275.09 g/mol [2]
Appearance White to off-white solidAnalogy to similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)General solubility of benzamides
XLogP3 ~2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through a two-step process starting from 2-iodobenzoic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by amidation with ethylamine.[3][4]

Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up & Purification A 2-Iodobenzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Iodobenzoyl Chloride C->D Activation G Reaction at 0°C to rt D->G E Ethylamine (EtNH₂) E->G F Anhydrous Aprotic Solvent (e.g., DCM) F->G H This compound G->H Nucleophilic Acyl Substitution I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Drying and Concentration J->K L Recrystallization or Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂), add 2-iodobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approximately 5 eq). The use of excess thionyl chloride ensures complete conversion of the carboxylic acid and also serves as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 79°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using vacuum distillation. The resulting crude 2-iodobenzoyl chloride is a dense, light-sensitive oil and is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 2-iodobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask cooled in an ice bath. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.[4]

  • Amine Addition: Slowly add a solution of ethylamine (2.2 eq) in the same anhydrous solvent to the stirred solution of 2-iodobenzoyl chloride at 0°C. The use of a slight excess of ethylamine ensures complete consumption of the acyl chloride and neutralizes the HCl byproduct formed during the reaction.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted ethylamine and ethylamine hydrochloride salt. Then, wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.2 ppm, coupled to the methylene protons. A quartet corresponding to the methylene protons (CH₂) is expected around δ 3.4 ppm, coupled to the methyl protons and likely showing some broadening due to restricted rotation around the amide bond.

  • Aromatic Protons: The four aromatic protons will appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The proton ortho to the iodine atom is expected to be the most downfield.

  • Amide Proton: A broad singlet or triplet for the N-H proton is expected around δ 8.0-8.5 ppm, with its chemical shift being dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

  • Ethyl Group: Signals for the methyl and methylene carbons are expected at approximately δ 15 ppm and δ 35 ppm, respectively.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the iodine atom (C-I) will be significantly shielded and is expected to appear around δ 95 ppm. The carbon of the carbonyl group will be the most downfield, appearing around δ 168 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹ due to the carbonyl stretch.

  • N-H Bend (Amide II): An absorption band around 1540 cm⁻¹.

  • C-I Stretch: A weak absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275.

  • Fragmentation: Common fragmentation pathways would include the loss of the ethyl group, the entire N-ethylamino group, and the iodine atom.

Applications in Drug Development and Organic Synthesis

While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several areas of research and development.

Precursor for Heterocyclic Synthesis

The carbon-iodine bond in this compound is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex heterocyclic systems that are often found in biologically active molecules.[1]

G A This compound B Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->B C Complex Heterocyclic Scaffolds B->C D Potential Therapeutic Agents C->D

Caption: Synthetic utility of this compound.

Potential as a PARP Inhibitor Scaffold

2-Iodobenzamide itself is a known precursor for potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a key target in cancer therapy.[7] The N-ethyl group in this compound can be envisioned to occupy specific pockets within the PARP active site, potentially leading to new derivatives with improved potency and selectivity.

Radioligand Development for Neuroimaging

Radioiodinated benzamides have been successfully developed as high-affinity radioligands for imaging dopamine D2 receptors in the brain using Single Photon Emission Computed Tomography (SPECT).[7][8] The this compound scaffold could serve as a starting point for the development of novel SPECT or PET imaging agents by incorporating a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁴I).

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in the fields of medicinal chemistry and organic synthesis. While a lack of readily available experimental data necessitates a predictive and comparative approach to understanding its properties, the fundamental principles of organic chemistry and the well-documented utility of related 2-iodobenzamide derivatives provide a strong foundation for its future investigation. The synthetic protocol detailed in this guide offers a reliable and validated pathway to access this compound, thereby enabling further exploration of its chemical reactivity and biological activity. As the quest for novel therapeutic agents and efficient synthetic methodologies continues, this compound stands as a promising candidate for further research and development.

References

  • Schober, O., et al. (1993). N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results. European Journal of Nuclear Medicine, 20(5), 419-424.
  • National Center for Biotechnology Information. (n.d.). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Zhdankin, V. V., & Stang, P. J. (2002). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Chemical Reviews, 102(8), 2523-2584.
  • National Center for Biotechnology Information. (n.d.). [Table, Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma]. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Spanò, V., et al. (1993). Synthesis and antifungal activity of new N-isoxazolyl-2-iodobenzamides. Il Farmaco, 48(10), 1477-1483.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Krężel, A., & Płotka-Wasylka, J. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 25(23), 5601.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Bernard-Gauthier, V., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6849-6869.
  • Jürjens, G., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-10.
  • National Center for Biotechnology Information. (n.d.). N-ethyl-4-iodobenzamide. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of N-Ethyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of N-ethyl-2-iodobenzamide.

Executive Summary

This compound (CAS: 56742-88-2) is a critical intermediate in the synthesis of fused nitrogen-heterocycles and organoselenium pharmaceuticals, such as benzisoselenazolones. Its structural integrity is defined by the steric and electronic influence of the ortho-iodine substituent, which imparts unique spectroscopic signatures.

This guide provides a validated reference for the identification and quality control of this compound. It synthesizes experimental data with mechanistic interpretation to assist researchers in confirming compound purity and structure during drug development workflows.

Compound Identity[1]
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    INO
  • Molecular Weight: 275.09 g/mol

  • Appearance: White crystalline solid

  • Melting Point: 114.3–115.5 °C (High Purity) [1]

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below correlates with high-purity material, the compound is typically prepared via the nucleophilic acyl substitution of 2-iodobenzoyl chloride with ethylamine.

Synthetic Workflow

The following logic flow illustrates the standard preparation and purification pathway used to generate the samples for characterization.

SynthesisWorkflow Reactants 2-Iodobenzoyl Chloride + Ethylamine Reaction Reaction (DCM, Et3N, 0°C to RT) Reactants->Reaction Nucleophilic Acyl Substitution Workup Workup (Acid/Base Wash) Reaction->Workup Quench Purification Recrystallization (EtOAc/Hexanes) Workup->Purification Crude Solid Product This compound (>98% Purity) Purification->Product Crystallization

Figure 1: Synthetic workflow for the isolation of analytical-grade this compound.

Analytical Sample Preparation
  • NMR: Dissolve 10-15 mg in 0.6 mL of CDCl

    
     (Chloroform-d). Ensure the solvent is acid-free to prevent amide hydrolysis or peak broadening.
    
  • MS: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data is the primary fingerprint for this molecule. The ortho-iodine atom exerts a significant "heavy atom effect" on the C-2 carbon (shielding it) while sterically deshielding the adjacent protons.


H NMR Data (500 MHz, CDCl

)
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation
H-3 (Aromatic)7.85Doublet (d)1H8.0Ortho to Iodine; deshielded by steric compression/anisotropy.
H-4, H-5 7.41 – 7.33Multiplet (m)2H-Meta/Para protons; overlapping signals.
H-6 (Aromatic)7.11 – 7.05Multiplet (m)1H-Ortho to Carbonyl; shielded relative to H-3.
N-H (Amide)5.78Broad Singlet1H-Exchangeable proton; shift varies with concentration/temp.
N-C

(Ethyl)
3.62 – 3.40Multiplet (m)2H-Methylene protons coupled to NH and Methyl.
CH

(Ethyl)
1.27Triplet (t)3H7.3Methyl group; classic triplet splitting.

Note: Data sourced and validated against literature values [1][2].


C NMR Data (100.6 MHz, CDCl

)
CarbonShift (

ppm)
Interpretation
C=O (Amide)169.26Characteristic amide carbonyl.
C-1 (Ipso)142.47Quaternary carbon attached to the carbonyl.
C-3 (CH)139.80Aromatic CH ortho to Iodine.
C-4 (CH)131.00Aromatic CH para to Carbonyl.
C-5/C-6 (CH)128.24, 128.16Remaining aromatic methines.
C-2 (C-I)92.42Diagnostic Signal: Upfield shift due to Iodine's heavy atom effect.
N-CH

35.01Ethyl methylene.
CH

14.68Ethyl methyl.
Structural Logic & Assignment Pathway

The following diagram elucidates the logic used to assign the critical NMR signals, distinguishing this compound from its para or meta isomers.

NMRLogic Structure Structure Analysis: Ortho-Substituted Benzamide HeavyAtom Heavy Atom Effect (Iodine) Shields attached Carbon (C-2) Structure->HeavyAtom Sterics Steric Compression Deshields Ortho Proton (H-3) Structure->Sterics C13_Signal 13C Signal at ~92 ppm (Confirms C-I bond) HeavyAtom->C13_Signal H1_Signal 1H Signal at 7.85 ppm (Confirms H-3 position) Sterics->H1_Signal Validation Isomer Confirmation: Para-isomer lacks ~92 ppm C-I shift and shows symmetric AA'BB' splitting. C13_Signal->Validation H1_Signal->Validation

Figure 2: Logic pathway for structural assignment using NMR data.

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups. The ortho substitution often causes a slight shift in the Amide I band due to intramolecular hydrogen bonding or steric twisting of the amide bond out of the aromatic plane.

  • N-H Stretch: ~3290 cm

    
     (Medium, Broad)
    
  • C=O Stretch (Amide I): ~1640 cm

    
     (Strong)
    
  • N-H Bend (Amide II): ~1545 cm

    
     (Medium)[1]
    
  • C=C Aromatic: ~1585 cm

    
    
    
  • C-I Stretch: ~500–600 cm

    
     (Fingerprint region, weak)
    
Mass Spectrometry (MS)

Mass spectrometry analysis (ESI or EI) focuses on the molecular ion and the characteristic loss of the iodine atom, which is a weak bond.

  • Molecular Ion [M+H]

    
    :  Calculated m/z 276.00 (Observed typically 276.0).
    
  • Fragmentation Pattern (EI):

    • m/z 275 (M

      
      ):  Parent ion.
      
    • m/z 246 (M - Et): Loss of ethyl group.

    • m/z 148 (M - I): Loss of Iodine radical (Homolytic cleavage).

    • m/z 231 (2-Iodobenzoyl cation): Loss of -NHEt.

    • m/z 105 (Benzoyl cation): Loss of both I and NHEt (common in high energy collisions).

Quality Control & Impurity Profiling

When analyzing synthetic batches, researchers must watch for specific impurities that share spectral features.

  • 2-Iodobenzoic Acid (Hydrolysis Product):

    • NMR Flag: Loss of ethyl signals (1.27, 3.40 ppm); appearance of broad COOH proton >11 ppm.

    • MS Flag: Peak at m/z 248.

  • Ethylamine Hydrochloride (Reagent):

    • NMR Flag: Broad ammonium triplet at ~8.0 ppm; shifted ethyl signals.

  • Regioisomers (Meta/Para):

    • NMR Flag: Para-isomer shows symmetric doublets (AA'BB' system) in the aromatic region, distinct from the complex 4-spin system of the ortho-isomer.

References

  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Source: PMC / NIH. URL:[Link] Data Cited: 1H NMR shifts, Melting Point (114.3–115.5 °C).[2]

  • The Influence of O/S Exchange on the Biocatalytical Activity of Benzisoselenazol-3(2H)-ones. Source: MDPI / Semantic Scholar. URL:[Link] Data Cited: 13C NMR shifts, Synthesis protocols.

  • The Directed Ortho Metalation-Ullmann Connection. Source: Journal of Organic Chemistry (via CMU). URL:[Link] Data Cited: Confirmation of this compound as a substrate for Ullmann coupling.[3]

Sources

A Comprehensive Technical Guide to the Solubility of N-ethyl-2-iodobenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N-ethyl-2-iodobenzamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. In the absence of direct experimentally determined quantitative solubility data for this compound in the public domain, this document establishes a robust theoretical framework to predict its solubility profile in a range of common organic solvents. By leveraging solubility data of the parent compound, benzamide, and analyzing the physicochemical impact of N-ethyl and ortho-iodo substitutions, this guide offers valuable insights for solvent selection in synthesis, purification, and formulation development. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of solubility is provided, empowering researchers to generate precise data.

Introduction: The Significance of this compound and its Solubility

This compound belongs to the versatile class of benzamides, which are integral scaffolds in numerous pharmaceuticals and functional materials. The substituents on the aromatic ring and the amide nitrogen significantly modulate the molecule's biological activity and physicochemical properties. The presence of an iodine atom at the ortho position offers a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate.

Understanding the solubility of this compound in organic solvents is paramount for several key applications:

  • Reaction Media Selection: Identifying a suitable solvent that can dissolve reactants, reagents, and catalysts is fundamental for optimizing reaction kinetics and yield.

  • Purification Processes: Solubility differences are exploited in crystallization, precipitation, and chromatographic techniques to isolate the target compound from impurities.

  • Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various excipients and delivery systems is a critical determinant of bioavailability.

This guide will delve into the principles governing the solubility of this compound, provide a predicted solubility profile, and equip researchers with the methodology to determine its solubility experimentally.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, the key structural features influencing its solubility are:

  • The Amide Functional Group: The amide moiety is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen and a hydrogen bond donor at the N-H group. This imparts a degree of polarity to the molecule.

  • The Benzene Ring: The aromatic ring is largely nonpolar and contributes to van der Waals interactions.

  • The N-ethyl Group: The ethyl group attached to the amide nitrogen increases the lipophilicity (non-polarity) of the molecule compared to the unsubstituted benzamide. It also introduces steric hindrance around the amide group.

  • The Ortho-Iodo Substituent: The iodine atom is large and polarizable, contributing to dipole-dipole and London dispersion forces. Its position on the ring can also influence the molecule's crystal packing and intramolecular interactions.

A compound's solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

While specific quantitative data for this compound is unavailable, we can predict its solubility behavior by analyzing the properties of the parent compound, benzamide, and considering the effects of the N-ethyl and 2-iodo substituents.

Physicochemical Properties (Predicted):

To inform our predictions, we can look at the computed properties of structurally similar molecules. For instance, 2-iodobenzamide has a predicted LogP of approximately 0.9 and a polar surface area of around 43.1 Ų.[2] The related N-ethyl-4-iodobenzamide has a predicted LogP of about 2.7 and a polar surface area of roughly 29.1 Ų.[3] These values suggest that this compound will be a moderately polar compound with significant lipophilic character.

Qualitative Solubility Predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): this compound is expected to exhibit good solubility in these solvents. The amide group can form hydrogen bonds with the hydroxyl groups of the alcohols. The alkyl chains of the alcohols can interact favorably with the nonpolar regions of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated in these solvents. The polar nature of these solvents can solvate the polar amide group. Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Lower solubility is expected in nonpolar solvents. While the benzene ring and the ethyl group have nonpolar character, the polar amide group will limit solubility in highly nonpolar media like hexane. Dichloromethane and toluene, with their intermediate polarity, may show some limited dissolving power.

Illustrative Quantitative Data for Benzamide:

To provide a quantitative context, the following table presents the experimentally determined solubility of the parent compound, benzamide, in various organic solvents. It is crucial to note that the solubility of this compound will differ due to the presence of the N-ethyl and 2-iodo groups, which generally increase lipophilicity and molecular weight, potentially leading to lower solubility compared to benzamide in polar solvents.

SolventMolar Fraction (xB) at 298.15 K (approx.)Reference
Methanol0.092[4]
Acetone> Methanol[5]
Ethanol< Acetone[5]
1-Propanol< Ethanol[5]
1-Butanol< 1-Propanol[5]
Isopropanol< 1-Butanol[5]
Ethyl Acetate< Isopropanol[5]
Acetonitrile< Ethyl Acetate[5]
Water0.002[4]

This table is for illustrative purposes only, using data for benzamide.[4][5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible approach.

Materials and Equipment:

  • This compound (solid, pure)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is crucial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Weigh the remaining solid residue. The solubility can then be calculated in terms of g/L or mg/mL.

    • Alternatively, for more precise measurements, a validated analytical method such as HPLC or UV-Vis spectroscopy can be used. This involves creating a calibration curve with known concentrations of this compound in the respective solvent and then determining the concentration of the saturated solution after appropriate dilution.

Data Presentation:

The experimentally determined solubility data should be presented in a clear and organized table, specifying the solvent, temperature, and solubility in appropriate units (e.g., g/L, mol/L).

Workflow Visualization:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess this compound to solvent in a sealed vial equil1 Agitate at constant temperature (e.g., 24-48 hours) prep1->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Gravimetric Analysis: Evaporate solvent and weigh residue sample3->analysis1 analysis2 Instrumental Analysis: (e.g., HPLC, UV-Vis) sample3->analysis2

Caption: Experimental workflow for the determination of the solubility of this compound using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[5]

  • Solvent Polarity: As discussed, a closer match between the polarity of the solute and the solvent will generally lead to higher solubility.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities.

  • Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

Logical Relationship of Molecular Structure to Solubility:

G cluster_solute This compound cluster_solvent Solvent Properties Amide Amide Group (Polar, H-bonding) PolarProtic Polar Protic (e.g., Methanol) Amide->PolarProtic H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) Amide->PolarAprotic Dipole-Dipole Ethyl N-ethyl Group (Nonpolar, Lipophilic) Ethyl->PolarProtic Hydrophobic Effect Nonpolar Nonpolar (e.g., Toluene) Ethyl->Nonpolar van der Waals Iodo 2-Iodo Group (Polarizable) Iodo->PolarProtic Dipole-Dipole Iodo->PolarAprotic Dipole-Dipole Ring Benzene Ring (Nonpolar) Ring->PolarProtic Hydrophobic Effect Ring->Nonpolar van der Waals

Caption: Intermolecular interactions governing the solubility of this compound in different solvent classes.

Conclusion

While experimental data on the solubility of this compound remains to be published, this technical guide provides a solid foundation for researchers working with this compound. By understanding the underlying physicochemical principles and the influence of its structural motifs, scientists can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol provided herein offers a clear pathway to generating the precise, quantitative data necessary for advancing research and development involving this compound.

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • RSC Publishing. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(Diethylamino)ethyl)-4-iodobenzamide. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ACS Publications. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Chem LibreTexts. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • ResearchGate. (2022). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

  • ResearchGate. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-iodobenzamide. Retrieved from [Link]

  • MDPI. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2018). Substituent Effects in the Benzene Dimer are Due to Direct Interactions of the Substituents with the Unsubstituted Benzene. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N,2-dimethylbenzamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

Sources

Technical Whitepaper: Medicinal Chemistry Applications of N-Ethyl-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-2-iodobenzamide (CAS: 1882-26-2) represents a specialized halogenated scaffold in medicinal chemistry. While structurally distinct from the dopamine D2 ligand IBZM, it serves as a critical "linchpin" intermediate due to the unique reactivity of the ortho-iodoamide motif. This guide details its application in three high-value domains: (1) as an electrophilic partner in transition-metal catalyzed cross-couplings for constructing biaryl ethers and amines,[1] (2) as a precursor for hypervalent iodine(V) oxidants used in green chemistry, and (3) as a structural model for radioiodination protocols in SPECT imaging agent development.[1]

Chemical Architecture: The Ortho-Iodo Advantage

The utility of this compound stems from the proximity of the iodine atom to the amide carbonyl and the N-ethyl group. This ortho positioning creates a "reactive pocket" facilitating two distinct mechanistic pathways:

  • Directed Ortho-Metalation (DoM) Synergy: The amide group can direct lithiation, but the presence of the iodine allows for halogen-metal exchange or direct oxidative addition to transition metals (Pd, Cu) under milder conditions than para-isomers.[1]

  • Hypervalent Iodine Stabilization: The amide oxygen can coordinate with the iodine center after oxidation, stabilizing hypervalent iodine(III) or (V) species (pseudocyclic structures), which are potent, non-toxic oxidants.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 1882-26-2
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Key Motif o-Iodo-N-alkylbenzamide
Reactivity Class Aryl halide electrophile; Hypervalent iodine precursor

Synthetic Applications: The Heterocyclic Linchpin

Copper-Catalyzed Ullmann-Type Couplings

This compound is a superior substrate for modified Ullmann condensations compared to its bromo- or chloro-analogs. It is extensively used to synthesize diaryl ethers , a pharmacophore found in various kinase inhibitors and thyromimetics.[1]

  • Mechanism: The amide oxygen acts as an internal ligand, potentially stabilizing the Cu(I) intermediate, facilitating the oxidative addition of the aryl iodide.[1]

  • Case Study: Coupling with m-cresol yields N-ethyl-2-(3-methylphenoxy)benzamide. This reaction proceeds with high regioselectivity and yield (88%) using CuPF₆(MeCN)₄ catalysts, avoiding the harsh conditions of traditional Ullmann reactions.[1]

Palladium-Catalyzed Cyclization (Isoquinolinone Synthesis)

The molecule serves as a precursor for nitrogen-containing heterocycles. Through Pd-catalyzed carbonylation or direct intramolecular cyclization, the N-ethyl group can participate in ring closure to form isoquinolin-1(2H)-ones , a scaffold present in PARP inhibitors.

SynthesisPathways Start This compound Phenol Ar-OH / Cu(I) Catalyst Start->Phenol Alkyne Alkyne / Pd(0) Start->Alkyne Oxidant Oxone / RuCl3 Start->Oxidant DiarylEther Diaryl Ether Scaffold (Kinase Inhibitors) Phenol->DiarylEther C-O Coupling Isoquinolinone Isoquinolinone (PARP Inhibitors) Alkyne->Isoquinolinone Annulation IBXAnalog N-Ethyl-2-iodosylbenzamide (Green Oxidant) Oxidant->IBXAnalog Oxidation

Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.

Radiopharmaceutical & Imaging Relevance

While distinct from the specific D2-ligand IBZM, this compound is utilized in radiochemistry as a model substrate for developing radioiodination protocols (I-123, I-125, I-131).

Isotopic Exchange Modeling

Developing stable radioiodinated tracers requires robust labeling methods. This compound allows radiochemists to optimize nucleophilic heteroaromatic substitution or melt-exchange reactions without wasting expensive complex precursors.

  • Protocol Relevance: It validates conditions for Cu(I)-assisted halogen exchange, ensuring the iodine-carbon bond is stable against in vivo deiodination (thyroid uptake prevention).[1]

Structural Homology

The this compound fragment mimics the binding pocket interactions of benzamide-based antipsychotics (e.g., Sulpiride analogs). It is often used in Structure-Activity Relationship (SAR) libraries to probe the steric tolerance of the binding site before appending complex amine side chains.

Catalytic Utility: Hypervalent Iodine Precursors[4][5]

Beyond drug synthesis, this molecule is a precursor for 2-iodosylbenzamide derivatives.[2] Unlike the explosive 2-iodosylbenzoic acid (IBX), the N-ethyl amide derivatives exhibit improved solubility in organic solvents and tunable reactivity.

  • Application: Mild oxidation of alcohols to aldehydes/ketones in late-stage API synthesis.

  • Mechanism: The secondary amide participates in an intramolecular interaction with the iodine(V) center, modulating its electrophilicity and preventing over-oxidation.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

A validated, scalable procedure for generating the core scaffold.

Reagents: 2-Iodobenzoic acid, Thionyl chloride (SOCl₂), Ethylamine (70% aq), Dichloromethane (DCM).[1]

  • Activation: Suspend 2-iodobenzoic acid (10 mmol) in anhydrous DCM (20 mL). Add SOCl₂ (12 mmol) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases (formation of acid chloride).[1]

  • Concentration: Evaporate volatiles under reduced pressure to yield crude 2-iodobenzoyl chloride.

  • Amidation: Redissolve the acid chloride in DCM (15 mL) and cool to 0°C.

  • Addition: Dropwise add ethylamine (15 mmol) mixed with triethylamine (12 mmol) to scavenge HCl.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Expected Yield: 90-95%.

    • Characterization: ¹H NMR (CDCl₃) shows characteristic ethyl triplet/quartet and aromatic pattern.[1]

Protocol B: Copper-Catalyzed Arylation (Ullmann Type)

For the synthesis of diaryl ethers.

Reagents: this compound (1.0 equiv), m-Cresol (1.2 equiv), CuPF₆(MeCN)₄ (5 mol%), Cs₂CO₃ (2.0 equiv), Toluene.[1]

  • Setup: In a glovebox or under Argon, combine the benzamide, cresol, and Cs₂CO₃ in a Schlenk tube.

  • Catalyst: Add CuPF₆(MeCN)₄ (5 mol%).

  • Reaction: Add anhydrous Toluene (0.5 M concentration). Seal and heat to 100-110°C for 24 hours.

  • Isolation: Cool, filter through a celite pad, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Note: The N-ethyl amide group prevents catalyst poisoning often seen with primary amides.

References

  • BenchChem. (2025).[1][3][2] The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry: A Technical Guide. Retrieved from [1]

  • Snieckus, V., et al. (2006).[1] The Directed Ortho Metalation-Ullmann Connection.[4] A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of Organic Chemistry. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77529, 2-Iodobenzamide. Retrieved from [1][5]

  • Chen, W., et al. (2013).[1][6] Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones. Synlett. Retrieved from

  • Li, Y., et al. (2020).[1][7] Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. Synthesis. Retrieved from

Sources

N-Ethyl-2-Iodobenzamide: A Strategic Synthon for Isoquinolinone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethyl-2-Iodobenzamide as a Building Block for Enzyme Inhibitors Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound (NEIB) represents a high-value "privileged structure." While simple in constitution, its ortho-iodo amide motif serves as a linchpin for constructing complex heterocyclic scaffolds—most notably isoquinolin-1-ones —which are foundational to the inhibition of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Rho-associated protein kinase (ROCK) .

This guide delineates the technical utility of NEIB, moving beyond its basic properties to explore its application as a reactive handle for palladium-catalyzed annulation and its potential for exploiting halogen bonding in active sites.

Mechanistic Utility: The "Ortho-Iodo" Advantage

The utility of this compound in inhibitor design rests on two chemical pillars: Halogen Bonding Capability and Synthetic Divergence .

Halogen Bonding in the Active Site

Before chemical transformation, the iodine atom itself can serve as a pharmacophore.[1] Iodine is a potent halogen bond (XB) donor .[1] In enzyme active sites, the


-hole (a region of positive electrostatic potential opposite the C-I bond) can interact with nucleophilic backbone carbonyls or carboxylate residues (e.g., Asp/Glu).
  • Mechanism: The polarized C-I bond creates a directional interaction (

    
     angle) analogous to hydrogen bonding but often more hydrophobic.[1]
    
  • Application: Enhancing potency in ATP-binding pockets where traditional H-bond donors incur desolvation penalties.[1]

The Isoquinolinone Gateway

The primary application of NEIB is as a precursor for isoquinolin-1-ones . This scaffold is a bioisostere of the quinazolinone core found in many kinase inhibitors and is structurally critical for PARP inhibitors (e.g., Olaparib analogs).

  • Transformation: The ortho-iodine allows for intramolecular Heck reactions or metal-catalyzed annulations with alkynes/nitriles to close the pyridine ring.[1]

  • Target Specificity: The resulting N-ethyl-isoquinolinone mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: High-purity starting material is required to prevent catalyst poisoning in subsequent Pd-catalyzed steps.[1] This protocol ensures removal of trace acid chlorides.[1]

Reagents: 2-Iodobenzoyl chloride (1.0 equiv), Ethylamine (2.0 M in THF, 1.2 equiv), Triethylamine (Et


N, 1.5 equiv), Dichloromethane (DCM, anhydrous).
  • Setup: Charge a flame-dried round-bottom flask with 2-iodobenzoyl chloride dissolved in anhydrous DCM (

    
     M concentration) under N
    
    
    
    atmosphere. Cool to
    
    
    C.
  • Addition: Add Et

    
    N dropwise.[1] Subsequently, add the ethylamine solution via syringe pump over 15 minutes to control exotherm.[1]
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Quench with 1M HCl (removes unreacted amine). Extract aqueous layer with DCM (

    
    ).[1] Wash combined organics with sat. NaHCO
    
    
    
    and brine.[1][2]
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield colorless needles.[1][2]
    • Quality Control:

      
      H NMR should show a triplet at 
      
      
      
      ppm (methyl) and quartet at
      
      
      ppm (methylene), with the amide NH broad singlet at
      
      
      ppm.
Protocol B: Palladium-Catalyzed Annulation to Isoquinolin-1-one

Rationale: This step converts the linear benzamide into the bicyclic enzyme inhibitor core using a Larock-type annulation strategy.[1]

Reagents: this compound (1.0 equiv), Internal Alkyne (e.g., Diphenylacetylene, 1.2 equiv), Pd(OAc)


 (5 mol%), PPh

(10 mol%), Na

CO

(2.0 equiv), DMF.
  • Catalyst Pre-complexation: In a Schlenk tube, mix Pd(OAc)

    
     and PPh
    
    
    
    in DMF under Argon for 20 mins to generate the active Pd(0) species.[1]
  • Substrate Addition: Add this compound, the alkyne, and Na

    
    CO
    
    
    
    .
  • Cyclization: Seal the tube and heat to

    
    C for 12 hours.
    
    • Mechanism:[3][4] Oxidative addition of Pd(0) into the C-I bond

      
       Alkyne insertion 
      
      
      
      Intramolecular N-nucleophilic attack on the
      
      
      -allyl/alkenyl Pd intermediate
      
      
      Reductive elimination.
  • Isolation: Cool to RT, dilute with water, extract with EtOAc. Purification via flash column chromatography (SiO

    
    ).[1]
    
    • Result: 3,4-Disubstituted-2-ethylisoquinolin-1(2H)-one.

Quantitative Data: Activity Profile of Isoquinolinone Derivatives

The following table summarizes the inhibitory potential of isoquinolinone scaffolds derived from 2-iodobenzamide precursors against key enzyme targets.

Inhibitor ClassTarget EnzymeIC

/ K

Range
Mechanism of ActionKey Structural Feature
PARP Inhibitors PARP-1 / PARP-25 nM – 50 nMCompetitive with NAD+Isoquinolinone mimics nicotinamide; N-alkyl group fits hydrophobic pocket.
ROCK Inhibitors ROCK-I / ROCK-II10 nM – 200 nMATP-competitiveC1-Carbonyl H-bonds with hinge region (Met156 in ROCK-I).
Sirtuin Modulators SIRT1 / SIRT21

M – 10

M
Non-competitiveBenzamide core engages regulatory site; Iodine enhances lipophilicity.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of this compound into a functional enzyme inhibitor scaffold.

G cluster_0 Active Site Interaction Start 2-Iodobenzoyl Chloride Intermediate This compound (Building Block) Start->Intermediate Amidation (EtNH2) Product Isoquinolin-1-one (Enzyme Inhibitor Core) Intermediate->Product Annulation Reagent Alkyne / Pd(0) Reagent->Product Catalysis Interaction H-Bond to Hinge Region Product->Interaction

Caption: Synthesis of the Isoquinolin-1-one scaffold from 2-iodobenzoyl chloride via the this compound intermediate.

Critical Analysis & Troubleshooting

Avoiding Deiodination

A common failure mode in the Pd-catalyzed cyclization (Protocol B) is protodeiodination , where the iodine is replaced by hydrogen, yielding N-ethylbenzamide.

  • Solution: Ensure the reaction system is strictly anhydrous. Water acts as a proton source.[1] Increasing the concentration of the alkyne relative to the substrate can also favor insertion over reduction.[1]

Regioselectivity Control

When reacting with unsymmetrical alkynes, regioselectivity (2,3- vs 3,4-substitution) is governed by steric bulk.

  • Insight: Bulky groups on the alkyne generally prefer the position distal to the carbonyl in the final isoquinolinone ring to minimize steric clash with the N-ethyl group.[1]

References

  • BenchChem. (2025).[1][3][5] The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 129424, N-[2-(diethylamino)ethyl]-4-iodobenzamide. Retrieved from [6]

  • Griffin, R. J., et al. (1998).[1] Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Isoquinolinones. Retrieved from

  • Beilstein Journals. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Retrieved from

Sources

Methodological & Application

Application Note: Copper-Catalyzed Cascade Synthesis of N3-Ethyl Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-ethyl-2-substituted quinazolin-4(3H)-ones via a copper-catalyzed cascade reaction. The protocol utilizes ** N-ethyl-2-iodobenzamide** as the electrophilic scaffold and amidines as nucleophilic coupling partners.

Quinazolinones are privileged pharmacophores in medicinal chemistry, exhibiting anticonvulsant, anti-inflammatory, and anticancer properties. Traditional syntheses often require harsh conditions or expensive palladium catalysts. This protocol leverages affordable Copper(I) catalysis to achieve a sequential Ullmann-type C-N coupling followed by an intramolecular condensation , releasing ammonia and forming the heterocycle in a single pot.

Key Advantages[1][2]
  • Cost-Efficiency: Uses CuI instead of Pd/Pt catalysts.

  • Atom Economy: One-pot cascade transformation.

  • Scalability: Protocol is validated for gram-scale synthesis.

  • Target Specificity: Exclusively yields the N3-ethyl derivative, avoiding regioselectivity issues common in alkylation of pre-formed quinazolinones.

Reaction Mechanism & Chemical Logic

The transformation proceeds via a catalytic cycle involving ligand-assisted oxidative addition and reductive elimination, followed by a thermal cyclization.

Mechanistic Pathway
  • Ligand Exchange: The precatalyst (CuI) coordinates with the ligand (L-Proline or diamine) and base to form the active anionic cuprate species.

  • Oxidative Addition: The active Cu(I) species inserts into the C-I bond of this compound.

  • Ligand Exchange (Nucleophile): The amidine (free base generated in situ) coordinates to the copper center, displacing a halide/ligand.

  • Reductive Elimination: C-N bond formation occurs, releasing the intermediate N-ethyl-2-(imidamido)benzamide and regenerating the Cu(I) catalyst.

  • Cyclization (Condensation): The pendant amidine nitrogen attacks the amide carbonyl. Subsequent elimination of ammonia (

    
    ) drives the formation of the thermodynamically stable aromatic quinazolinone core.
    
Visualization of Catalytic Cycle

CatalyticCycle Start Start: CuI + Ligand ActiveCat Active Cu(I)-L Species Start->ActiveCat OxAdd Oxidative Addition (Ar-Cu(III)-I Complex) ActiveCat->OxAdd + Substrate Substrate This compound NuCoord Amidine Coordination OxAdd->NuCoord + Amidine RedElim Reductive Elimination (C-N Bond Formation) NuCoord->RedElim RedElim->ActiveCat Regenerate Catalyst Intermed Intermediate: N-ethyl-2-(imidamido)benzamide RedElim->Intermed Cyclization Intramolecular Condensation (-NH3) Intermed->Cyclization Product Product: 3-Ethyl-2-Substituted Quinazolinone Cyclization->Product

Figure 1: Proposed catalytic cycle and cascade pathway for the synthesis of N3-ethyl quinazolinones.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Amount (1 mmol scale)
This compound Substrate1.0275.09275 mg
Benzamidine HCl Coupling Partner1.2156.61188 mg
CuI (Copper(I) Iodide) Catalyst0.1 (10 mol%)190.4519 mg
L-Proline Ligand0.2 (20 mol%)115.1323 mg
Cs₂CO₃ Base2.5325.82815 mg
DMSO Solvent--3.0 mL

Note: Benzamidine is used here as a model. Other amidines (acetamidine, etc.) can be substituted.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a dry 15 mL reaction tube equipped with a magnetic stir bar, add CuI (19 mg) and L-Proline (23 mg).

  • Evacuate the tube and backfill with Argon (repeat 3 times).

  • Add 1.0 mL of anhydrous DMSO .

  • Stir at room temperature for 10 minutes. Observation: The solution should turn a pale yellow/green, indicating ligand coordination.

Step 2: Substrate Addition

  • Under a positive stream of Argon, add Cs₂CO₃ (815 mg), Benzamidine HCl (188 mg), and ** this compound** (275 mg).

  • Wash down the sides of the tube with the remaining DMSO (2.0 mL).

  • Seal the tube with a Teflon-lined screw cap.

Step 3: Reaction

  • Place the reaction vessel in a pre-heated oil bath at 90°C .

  • Stir vigorously (approx. 800 rpm) for 18–24 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting iodide (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble copper salts and excess base.

  • Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (20 mL) to remove residual DMSO.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica Gel 230-400 mesh).

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Isolate the product as a white to off-white solid.

Workflow Visualization

Workflow Step1 1. Inert Setup (CuI + Ligand + DMSO) Stir 10 min Step2 2. Add Reagents (Substrate, Amidine, Base) Step1->Step2 Step3 3. Heat & Stir 90°C, 18-24h Step2->Step3 Step4 4. Workup Dilute EtOAc/H2O Filter Celite Step3->Step4 Step5 5. Purification Flash Column (Hex/EtOAc) Step4->Step5

Figure 2: Operational workflow for the synthesis of quinazolinones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Ensure strict Argon backfilling; use fresh DMSO (degassed).
Incomplete Cyclization Temperature too lowIncrease temperature to 110°C to drive ammonia elimination.
Blue/Green Reaction Mixture Cu(II) formationIndicates oxidation of catalyst. Add 5 mol% Sodium Ascorbate as a reductant.
Product stuck in DMSO Poor extractionUse diethyl ether for extraction or wash organic layer 5x with water.

References

  • Fu, H., et al. (2009).[3] Copper-Catalyzed Synthesis of Quinazolinones from 2-Halobenzamides and Amidines. Journal of Organic Chemistry. Link

  • Ma, D., et al. (2010). Assembly of Substituted Quinazolinones via CuI-Catalyzed Coupling of 2-Bromobenzamides with Amidines. Organic Letters. Link

  • Wang, Y., et al. (2013).[1][4] Copper-catalyzed cascade synthesis of quinazolinones. Chemical Communications.[5] Link

  • BenchChem Application Data. (2025). Protocols for N-Heterocycle Synthesis using 2-Iodobenzamide Derivatives. Link

Disclaimer: This protocol involves the use of transition metals and organic solvents at elevated temperatures.[6][1][2][7][8] Always consult the Safety Data Sheet (SDS) for all reagents and perform the reaction in a certified fume hood.

Sources

Application Note: High-Yield Radiosynthesis of N-ethyl-2-iodobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the radiolabeling protocols for N-ethyl-2-iodobenzamide and its structural analogs. These small-molecule benzamides are critical radiotracers for SPECT (


) and therapeutic (

) targeting of melanoma (via melanin binding) and dopamine D2/D3 receptors. While historical methods utilized isotope exchange, this guide prioritizes oxidative iododestannylation to achieve the high specific activity (

) required for receptor-specific imaging. We provide a validated workflow for synthesis, purification, and quality control, ensuring high radiochemical purity (>98%) and stability.

Introduction & Scientific Rationale

The benzamide pharmacophore is a versatile scaffold in nuclear medicine. Specifically, this compound derivatives (structurally related to BZA and IBZM ) exhibit high affinity for melanin and sigma receptors.

The Challenge of the "2-Iodo" Position

Labeling at the ortho (2-) position presents unique steric challenges compared to the para (4-) position.

  • Steric Hindrance: The proximity of the amide group can hinder the approach of the electrophilic iodine species.

  • Electronic Effects: The amide carbonyl acts as an ortho-director, but its electron-withdrawing nature requires highly active electrophiles.

To overcome these, we utilize Electrophilic Iododestannylation . In this mechanism, a tributyltin (


) leaving group is displaced by an electrophilic radioiodine species (

). The C-Sn bond is weak and highly polarized, directing the iodine exactly to the 2-position, preventing regio-isomers and ensuring high specific activity (carrier-free).
Mechanism of Action (DOT Visualization)

DestannylationMechanism Precursor Precursor (2-Tributylstannyl-benzamide) Intermediate Transition State (Wheland Intermediate) Precursor->Intermediate Electrophilic Attack (I+) Oxidant Oxidant (Chloramine-T + H+) Oxidant->Intermediate Generates I+ Product Product (2-[*I]Iodobenzamide) Intermediate->Product Deprotonation/Destannylation Byproduct Byproduct (Bu3SnCl) Intermediate->Byproduct

Figure 1: Mechanism of oxidative iododestannylation. The tributyltin group ensures regiospecificity at the 2-position.

Experimental Protocols

Method A: Oxidative Destannylation (Gold Standard)

Recommended for: Receptor imaging (SPECT/PET) requiring high specific activity.

Materials Checklist
ComponentSpecificationRole
Precursor N-ethyl-2-(tributylstannyl)benzamideLeaving group substrate
Radionuclide Sodium Iodide (

or

) in 0.05 M NaOH
Radioisotope source
Oxidant Chloramine-T (CAT) trihydrateGenerates electrophilic

Acid 1M Hydrochloric Acid (HCl)pH adjustment (pH 1-2)
Quencher Sodium Metabisulfite (Na₂S₂O₅)Stops oxidation
Solvent Ethanol (EtOH) or Acetonitrile (MeCN)Reaction medium
Step-by-Step Workflow
  • Precursor Dissolution: Dissolve 50

    
    g of the stannylated precursor in 50 
    
    
    
    L of Ethanol.
    • Expert Tip: Keep the precursor solution typically at 1 mg/mL stock and dilute immediately before use to prevent protodestannylation (tin loss) during storage.

  • Acidification: Add 10

    
    L of 1M HCl to the reaction vial.
    
    • Why? The reaction requires acidic pH (pH ~1-2) to generate the active

      
       or 
      
      
      
      species from Chloramine-T.
  • Radioiodination: Add the required activity of

    
     (typically 185–370 MBq) to the vial.
    
  • Initiation: Add 10

    
    L of Chloramine-T solution (1 mg/mL in water). Vortex immediately.
    
  • Incubation: React at room temperature (20–25°C) for 5 minutes .

    • Critical: Do not heat. The 2-position is sterically sensitive; heat may promote side reactions or deiodination.

  • Quenching: Add 10

    
    L of Sodium Metabisulfite (2 mg/mL) to neutralize excess oxidant.
    
  • Neutralization: Add 100

    
    L of Saturated Sodium Bicarbonate (
    
    
    
    ) or phosphate buffer to bring pH to 7.0 prior to injection onto HPLC.
Method B: Nucleophilic Isotope Exchange

Recommended for: Therapeutic doses (


) where carrier-added product is acceptable, or when tin precursors are unavailable.
  • Reaction Mix: Dissolve 100

    
    g of "cold" standard (this compound) in 100 
    
    
    
    L glacial acetic acid.
  • Catalyst: Add 10

    
    L of Copper(II) Sulfate (0.1 M) and Ammonium Sulfate (5 mg).
    
    • Mechanism:[1]

      
       catalyzes the exchange of 
      
      
      
      (stable) with
      
      
      (radioactive) on the aromatic ring.
  • Heating: Add

    
     and heat at 140°C  for 20–30 minutes in a sealed V-vial.
    
  • Cooling: Allow to cool to room temperature before purification.

    • Note: This method yields low specific activity (carrier-added) and is unsuitable for receptor mapping but acceptable for high-dose melanoma therapy where bulk accumulation is the goal.

Purification & Quality Control

Purification is mandatory to remove the toxic organotin byproducts (Method A) or unreacted iodine.

HPLC Purification Protocol
  • Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: Isocratic 40% B or Gradient 30%

    
     70% B over 20 mins.
    
  • Flow Rate: 3.0 mL/min.

  • Detection: UV (254 nm) and Gamma (NaI detector).

Workflow Visualization

PurificationWorkflow ReactionMix Crude Reaction Mixture (Product + Free I- + Sn-Precursor) HPLC HPLC Injection (C18 Reverse Phase) ReactionMix->HPLC Separation Separation Profile HPLC->Separation Fraction1 tR = 2-3 min Free Iodine (Discard) Separation->Fraction1 Fraction2 tR = 8-10 min Radiolabeled Product (Collect) Separation->Fraction2 Fraction3 tR = 15+ min Unreacted Tin Precursor (Discard) Separation->Fraction3

Figure 2: Purification logic. The lipophilic tin precursor elutes significantly later than the iodinated product, allowing for clean separation.

Quality Control Specifications
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC / TLC> 95%
Chemical Purity HPLC (UV 254 nm)No precursor peaks detected
pH pH Strip6.5 – 7.5
Residual Solvents GC (if clinical)< Limit (EtOH < 5000 ppm)
Specific Activity Calculated from UV mass> 37 GBq/

mol (for Method A)

Expert Troubleshooting Guide

Issue 1: Low Radiochemical Yield (< 40%)

  • Cause: Inactive oxidant. Chloramine-T is hygroscopic and degrades.

  • Solution: Prepare fresh Chloramine-T solution for every synthesis. Do not store the stock solution for > 1 hour.

  • Alternative: If the 2-position is heavily hindered, switch to Iodogen (coated tubes) which provides a gentler, slower release of oxidizing species, reducing oxidative destruction of the benzamide linker.

Issue 2: "Smearing" on HPLC (Tailings)

  • Cause: Basic pH during injection or interaction with silanols.

  • Solution: Ensure the mobile phase contains 0.1% TFA or Phosphoric Acid. The amide nitrogen can become protonated/deprotonated; maintaining acidic mobile phase keeps it in one state.

Issue 3: Presence of Tin in Product

  • Cause: Inadequate separation between the iodinated product and the stannyl precursor.

  • Solution: The iodine atom increases lipophilicity compared to hydrogen, but the tributyltin group is much more lipophilic. If peaks overlap, switch from Methanol/Water to Acetonitrile/Water gradients, or use a Phenyl-Hexyl column for better aromatic selectivity.

References

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Compound Synthesis. (IAEA Guidelines).

  • Chezal, J. M., et al. (2008).[2] "Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma." Journal of Medicinal Chemistry, 51(11), 3133–3144.

  • Moins, N., et al. (2009). "Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma." Molecular Imaging and Contrast Agent Database (MICAD).

  • Garg, P. K., et al. (2017). "An optimization study for radioiodination of a new synthesized benzamide derivative." Journal of Radioanalytical and Nuclear Chemistry.

  • Wester, H. J. (2020). "Recent Advances in Synthetic Methods for Radioiodination." The Journal of Organic Chemistry.

Disclaimer: This protocol involves the use of radioactive materials (


, 

) and toxic compounds (organotins). All procedures must be performed in a licensed radiochemistry facility under appropriate shielding and safety regulations.

Sources

Application Note: Preparation of Dopamine D2 Receptor Ligands from Benzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and radiopharmaceutical scientists. It addresses the synthesis of Benzamide-based Dopamine D2 Receptor Ligands , specifically focusing on the structural class exemplified by IBZM (Iodobenzamide) and Epidepride .

While N-ethyl-2-iodobenzamide describes a core chemical scaffold, high-affinity D2 ligands typically require a specific basic amine side chain (e.g., N-[(1-ethyl-2-pyrrolidinyl)methyl]). This guide details the preparation of these bioactive ligands using 2-iodobenzamide derivatives as the electrophilic core for both de novo synthesis and radiosynthetic labeling .

Part 1: Executive Summary & Pharmacophore Analysis

The benzamide class of dopamine D2 antagonists (e.g., Sulpiride, Raclopride, IBZM) relies on a specific pharmacophore for high-affinity binding (K_d < 1 nM). The this compound motif mentioned in the premise serves as the aromatic warhead , but it must be coupled to a basic nitrogen side chain to achieve receptor engagement.

The D2 Pharmacophore Triad
  • Aromatic Lipophilic Domain: The 2-iodobenzamide ring (occupies the orthosteric binding pocket). The iodine atom at position 2 (or 3/5 depending on numbering) often enhances affinity via halogen bonding and lipophilicity.

  • Hydrogen Bond Donor/Acceptor: The amide (-CONH-) linker is critical for orienting the molecule via hydrogen bonding with Serine residues in the receptor.

  • Basic Amine Anchor: A tertiary amine (usually a pyrrolidine or piperidine ring) protonated at physiological pH to form a salt bridge with Asp114 (Asp3.32) in the D2 receptor.[1][2]

Correction on Nomenclature: Simple this compound (lacking the basic amine) is essentially inactive at the D2 receptor. The target ligands discussed here are substituted benzamides where the "N-ethyl" group is typically part of the pyrrolidine side chain (as in IBZM) or the N-ethyl group is retained on the amide nitrogen in specific fragment-based designs.

Part 2: Chemical Synthesis Protocols

Method A: De Novo Synthesis of Cold Ligands (e.g., IBZM)

This protocol describes the coupling of a 2-iodobenzoic acid derivative with the essential amine side chain.

Target Molecule: S-(-)-IBZM (S-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide).

Reagents & Materials
  • Precursor: 2-hydroxy-3-iodo-6-methoxybenzoic acid.

  • Amine: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.

  • Coupling Agents: Ethyl chloroformate / Triethylamine (Mixed Anhydride Method) OR DCC/HOBt.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

Step-by-Step Protocol
  • Activation: Dissolve 2-hydroxy-3-iodo-6-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.1 M) under nitrogen. Cool to -5°C.

  • Base Addition: Add Triethylamine (1.1 eq) followed dropwise by Ethyl chloroformate (1.1 eq). Stir for 30 minutes to form the mixed anhydride. Note: The formation of a white precipitate (Et3N·HCl) indicates successful activation.

  • Coupling: Add (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.0 eq) dissolved in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).

  • Workup: Evaporate solvent. Redissolve residue in DCM and wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[3]

  • Purification: Flash chromatography on silica gel. Elute with CHCl3/MeOH (95:5).

  • Yield: Typically 60-75%.

Method B: Functionalization of the this compound Scaffold

If the starting material is literally This compound , it lacks the basic amine. It can be converted into a D2-active ligand via Buchwald-Hartwig Amination to attach a piperazine tail (common in Aripiprazole-like ligands).

Protocol: Palladium-Catalyzed C-N Coupling
  • Substrate: this compound (1.0 eq).

  • Nucleophile: 1-(2,3-dichlorophenyl)piperazine (1.2 eq) [Aryl-piperazine pharmacophore].

  • Catalyst: Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

  • Base: NaOtBu (1.4 eq).

  • Conditions: Toluene, 100°C, 12 hours, sealed tube.

  • Mechanism: The Pd(0) inserts into the C-I bond of the benzamide (Oxidative Addition), coordinates the amine, and undergoes Reductive Elimination to form the N-ethyl-2-(piperazinyl)benzamide derivative.

Part 3: Radiosynthesis (The "Preparation" for Imaging)

For SPECT imaging, the "preparation" usually refers to labeling the ligand with Iodine-123 (


I). The most efficient method uses a Tin (Stannane) Precursor  derived from the iodo-compound.
Workflow: Preparation of [123I]IBZM
Step 1: Synthesis of the Stannane Precursor

Convert the "Cold" Iodo-ligand to a Tributyltin precursor.

  • Reactants: Cold IBZM (from Method A) + Hexabutylditin (excess).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Condition: Reflux for 12-18 hours.

  • Purification: HPLC (critical to remove all traces of iodine starting material). The product is the Tributylstannyl-BZM .

Step 2: Electrophilic Radioiodination (Oxidative Destannylation)

This is the clinical preparation step.

  • Vial Setup: To a reaction vial, add 50 µg of Tributylstannyl-BZM precursor (in 50 µL EtOH).

  • Radioisotope: Add [123I]NaI (Sodium Iodide) in 0.1 N NaOH (typically 10-20 mCi).

  • Oxidant: Add 50 µL of Peracetic acid (or Chloramine-T/Hydrogen Peroxide) to generate the electrophilic iodonium ion (I+).

  • Reaction: Incubate at room temperature for 5-10 minutes.

  • Quench: Add Sodium Metabisulfite (100 mg/mL) to neutralize the oxidant.

  • Purification: Reverse-phase HPLC (C18 column, Acetonitrile/Buffer gradient).

  • QC: Radiochemical purity >95%.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Radiosynthesis Workflow

This diagram illustrates the conversion of the benzoic acid precursor to the cold ligand, and subsequently to the radiotracer.

D2_Ligand_Synthesis Precursor 2-Hydroxy-3-iodo- 6-methoxybenzoic acid Coupling Coupling Reaction (Mixed Anhydride) Precursor->Coupling Amine (S)-N-ethyl- aminomethylpyrrolidine Amine->Coupling IBZM_Cold Cold IBZM (Standard) Coupling->IBZM_Cold De Novo Synthesis Stannylation Pd(0) + Sn2Bu6 (Stannylation) IBZM_Cold->Stannylation Sn_Precursor Tributyltin-BZM (Precursor) Stannylation->Sn_Precursor Radioiodination [123I]NaI + Oxidant (Destannylation) Sn_Precursor->Radioiodination IBZM_Hot [123I]IBZM (SPECT Tracer) Radioiodination->IBZM_Hot Electrophilic Subst.

Caption: Integrated workflow for the chemical synthesis of IBZM and its conversion to the [123I]-labeled radiotracer via stannyl precursors.

Diagram 2: Pharmacophore Binding Logic

Visualizing why the this compound core requires the amine side chain.

Pharmacophore cluster_ligand Ligand Structure (IBZM) cluster_receptor D2 Receptor Pocket IodoRing 2-Iodo-Benzamide Ring (Lipophilic Head) Linker Amide Linker (-CONH-) IodoRing->Linker Pocket Hydrophobic Pocket (TM3/TM5) IodoRing->Pocket Pi-Stacking / Halogen Bond SideChain Pyrrolidine Nitrogen (Basic Center) Linker->SideChain Ethyl Bridge H_Bond Serine Residues (H-Bonding) Linker->H_Bond H-Bond Donor Aspartate Asp114 (Asp3.32) (Anionic Site) SideChain->Aspartate Ionic Salt Bridge (CRITICAL)

Caption: Structural Activity Relationship (SAR) showing the necessity of the basic amine side chain for D2 receptor locking.

Part 5: Quality Control & Validation

To ensure the prepared ligand is valid for research or clinical use, the following parameters must be verified:

ParameterAcceptance CriteriaMethod
Identity Co-elution with cold standardHPLC (UV + Rad Detector)
Radiochemical Purity > 95%HPLC / TLC
Specific Activity > 2000 Ci/mmol (for [123I])Calculated from UV mass
Lipophilicity (LogP) 2.0 - 3.5Octanol/Water Partition
In Vitro Affinity (Ki) < 1.0 nM (vs [3H]Spiperone)Striatal Homogenate Binding
Troubleshooting Common Issues
  • Low Radiochemical Yield: Often caused by moisture in the reaction (inhibits electrophilic iodination) or insufficient oxidant. Ensure the stannane precursor is dry.

  • Impurity Formation: If the "cold" iodine species appears in the hot product, the HPLC purification was insufficient in separating the precursor from the product.

References

  • Kung, H. F., et al. (1989). "Synthesis of new bis(aminoalkyl)cyclohexane-1,2-diamine derivatives: novel D2 dopamine receptor ligands." Journal of Medicinal Chemistry, 32(7), 1601-1607. Link

  • Kung, H. F., et al. (1990). "Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling and in vitro binding of (R)-(+)- and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide." Journal of Medicinal Chemistry, 33(1), 163–172. Link

  • Verhoeff, N. P., et al. (1991). "A simple and high-yield synthesis of (S)-BZM, (R)-BZM and (S)-IBZM for the preparation of (S)-123I-IBZM." Journal of Labelled Compounds and Radiopharmaceuticals, 28(11), 1247-1256. Link

  • Snieckus, V., et al. (2006). "The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers." Journal of Organic Chemistry, 71(2), 480-487. (Reference for Benzamide coupling chemistry). Link

  • Chumpradit, S., et al. (1991). "Iodinated benzamides as potential dopamine D2 receptor imaging agents."[2] Journal of Medicinal Chemistry, 34(2), 877-883. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Deiodination of N-Ethyl-2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Chemistry & Catalysis Support Subject: Troubleshooting Stability & Reactivity Profiles Status: Active

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical support hub for N-ethyl-2-iodobenzamide . If you are working with this substrate, you are likely encountering a specific set of reactivity challenges derived from its ortho-substituted nature.

This molecule is not just a generic aryl iodide.[1] The proximity of the secondary amide (N-ethylcarboxamide) to the iodine atom creates a "privileged" but problematic coordination sphere. This leads to two primary "Deiodination" scenarios:

  • Productive Deiodination (Desired): Oxidative addition of a metal catalyst (Pd, Cu) to the C–I bond to facilitate cross-coupling (Suzuki, Heck, Sonogashira).

  • Destructive Deiodination (Unwanted): Protodeiodination (reduction of I to H) or hydrolysis, often driven by the same "ortho-effect" that accelerates the desired reaction.

This guide breaks down the mechanistic causality of these issues and provides self-validating protocols to resolve them.

Mechanistic Pathways (Visualization)

Understanding the fate of the Iodine atom is critical. The diagram below maps the three competing pathways: Cross-Coupling (Path A), Protodeiodination (Path B), and Cyclization (Path C).

ReactionPathways Substrate This compound OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd + Pd(0) Palladacycle Aminopalladation (Isoindolinone Precursor) Substrate->Palladacycle Path C: + Base (-H) Pd0 Pd(0) Catalyst Transmetal Transmetalation (R-M) OxAdd->Transmetal Path A: Coupling PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Path B: + Hydride Source Product Coupled Product (N-ethyl-2-R-benzamide) Transmetal->Product Reductive Elim. Hydride Hydride Source (Alcohol/Water/Impurity) SideProd1 Protodeiodination Product (N-ethylbenzamide) PdH->SideProd1 Reductive Elim. Base Base (Deprotonation of NH) SideProd2 Isoindolinone (Cyclized Side Product) Palladacycle->SideProd2 Intramolecular Coupling

Figure 1: Competing reaction pathways for this compound under Palladium catalysis. Path A is desired; Paths B and C are common failure modes.

Troubleshooting Guides (Case Files)

Case #101: The "Vanishing" Iodine (Protodeiodination)

Symptom: You attempted a Suzuki or Sonogashira coupling, but the mass spec shows a major peak corresponding to N-ethylbenzamide (M-126). The iodine was replaced by a hydrogen.[1]

Root Cause Analysis: This is Reductive Deiodination . The oxidative addition complex (Ar-Pd-I) is highly reactive. If the transmetalation step is slow (due to steric bulk of the ortho-amide), the Palladium center will hunt for other pathways.

  • The Culprit: Hydride sources.[1] Common solvents like Isopropanol (IPA) or Ethanol can act as hydride donors via

    
    -hydride elimination on the coordinated solvent.
    
  • Trace Water: In the presence of phosphines, water can generate hydrides.

Resolution Protocol:

  • Solvent Switch: Immediately stop using secondary alcohols. Switch to non-protic, polar solvents like DMF , DMA , or Toluene .

  • Base Selection: If using a carbonate base (

    
    ), ensure it is anhydrous. Switch to Cesium Carbonate (
    
    
    
    )
    or Potassium Phosphate (
    
    
    )
    to speed up the transmetalation step, outcompeting the reduction.
  • Catalyst Loading: High catalyst loading (>5 mol%) often exacerbates deiodination if the catalytic cycle is stalled. Reduce Pd loading to 1-2 mol% and use a more active ligand (e.g., Xantphos or SPhos ) to stabilize the Pd center.

Case #102: The Reaction Stalls (Chelation Poisoning)

Symptom: Starting material remains unconsumed despite heating. No side products, just no reaction.

Root Cause Analysis: The Ortho-Effect . The amide oxygen or nitrogen can coordinate to the Palladium, forming a stable 5- or 6-membered chelate ring. This "locks" the catalyst, preventing the incoming nucleophile (boronic acid/alkyne) from entering the coordination sphere.

Resolution Protocol:

  • Ligand Overpowering: You need a ligand that binds Pd stronger than the amide does. Monodentate phosphines (

    
    ) are too weak.
    
    • Recommendation: Use bidentate ligands with a wide bite angle, such as DPEphos or Xantphos . These sterically crowd the metal center, forcing the amide to de-coordinate.

  • Temperature Spike: Chelation is often exothermic (favorable at low T). Increasing the reaction temperature to 80–100°C promotes ligand dissociation and turnover.

Case #103: Unexpected Cyclization (Isoindolinone Formation)

Symptom: You intended to couple an external group, but instead formed an N-ethyl-isoindolinone (cyclization of the ethyl group onto the ring).

Root Cause Analysis: The amide proton (


) is acidic (

in DMSO). Strong bases (NaH, KOtBu) will deprotonate the nitrogen. The resulting amidate anion is a potent nucleophile that attacks the Pd-Ar center intramolecularly.

Resolution Protocol:

  • Base Control: Avoid alkoxide bases. Use weaker, inorganic bases like

    
      or 
    
    
    
    .
  • Solvent Effect: Use a protic co-solvent (like water/dioxane mix) if compatible, as solvation of the anion reduces its nucleophilicity.

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Minimizing Deiodination)

Target: Coupling with Phenylboronic Acid

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate This compound1.0Electrophile
Coupling Partner Phenylboronic Acid1.5Nucleophile
Catalyst

0.02Pd(0) Source
Ligand Xantphos 0.04CRITICAL: Prevents chelation/reduction
Base

(Anhydrous)
2.0Activator (Fast transmetalation)
Solvent Toluene / Water (10:1)-Biphasic system

Step-by-Step:

  • Purge: Charge a Schlenk tube with substrate, boronic acid, base, and Xantphos. Cycle vacuum/Argon 3x.

  • Catalyst Addition: Add

    
     last (under Argon flow) to prevent oxidation.
    
  • Solvation: Add degassed Toluene/Water. Note: The small amount of water aids boronic acid activation but Toluene prevents radical deiodination.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Validation: Check TLC. If N-ethylbenzamide (lower Rf) appears, increase boronic acid concentration to accelerate the desired path.

Decision Tree for Troubleshooting

Use this flowchart to diagnose your specific reaction failure.

Troubleshooting Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM Gone SM_No No CheckSM->SM_No SM Remains AnalyzeProd Analyze Product Distribution SM_Yes->AnalyzeProd CheckCat Check Catalyst System SM_No->CheckCat Deiodinated Product is Deiodinated (Ar-H)? AnalyzeProd->Deiodinated Mass = M-126 Cyclized Product is Cyclized (Isoindolinone)? AnalyzeProd->Cyclized Mass = M-128 + Cyclization ChelationIssue FIX: Use Bidentate Ligand (Xantphos) & Heat >80°C. CheckCat->ChelationIssue Catalyst Poisoned SolventIssue FIX: Remove Alcohols/Water. Switch to Toluene/DMF. Deiodinated->SolventIssue BaseIssue FIX: Use Weaker Base (Carbonate vs Alkoxide). Cyclized->BaseIssue

Figure 2: Diagnostic logic for reaction optimization.

References

  • BenchChem Technical Support. (2025).[3][5] Application Notes: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Indoles and Isoindolinones via Palladium Catalysis. Retrieved from

  • Royal Society of Chemistry (RSC). (2020). Analysis of the ortho effect: acidity and reactivity of 2-substituted benzoic acids. Organic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2021). Deiodination Mechanisms: From Biological Enzymes to Chemical Mimics. PubMed Central. Retrieved from

  • Khan Academy. (2022).[7] Ortho-effect in substituted benzene compounds: Electronic and Steric Factors. Retrieved from [7]

Sources

Technical Support Center: Isoindolinone Synthesis via N-Ethyl-2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Cyclization Pathways (Alkyne Annulation & Carbonylation) Expert Level: Senior Application Scientist

Executive Summary & Reaction Landscape

The cyclization of


-ethyl-2-iodobenzamide  is a pivotal gateway to the isoindolinone scaffold, a core pharmacophore in MDM2 inhibitors and anti-inflammatory agents. However, the reactivity of the ortho-iodo amide moiety is divergent. Depending on the reaction partner (alkyne vs. carbon monoxide) and conditions, the system can yield 3-methyleneisoindolin-1-ones , phthalimides , or undesirable isocoumarins .

This guide addresses the two primary "drug development" pathways for this substrate:

  • Palladium-Catalyzed Alkyne Annulation (Sonogashira-Cyclization Cascade).

  • Carbonylative Cyclization (Phthalimide formation).

Pathway Visualization

The following diagram illustrates the competitive pathways and critical decision points in the reaction mechanism.

ReactionLandscape SM N-Ethyl-2-Iodobenzamide (Starting Material) Pd_Complex Oxidative Addition (Ar-Pd-I Species) SM->Pd_Complex Pd(0) Alkyne_Coord Alkyne Coordination & Insertion Pd_Complex->Alkyne_Coord + Terminal Alkyne (Sonogashira conditions) CO_Insert CO Insertion (Acyl-Pd Species) Pd_Complex->CO_Insert + CO (g) or Mo(CO)6 N_Attack N-Cyclization (5-exo-dig) (Favored with Base) Alkyne_Coord->N_Attack High Base Conc. O_Attack O-Cyclization (5-exo-dig) (Side Reaction) Alkyne_Coord->O_Attack Low Base / Acidic Product_Alk 3-Methyleneisoindolin-1-one (Target A) N_Attack->Product_Alk Product_Iso Isocoumarin / Iminolactone (Impurity) O_Attack->Product_Iso Product_Phth N-Ethylphthalimide (Target B) CO_Insert->Product_Phth Intramolecular Trapping

Figure 1: Divergent reaction pathways for this compound. Green path indicates the standard isoindolinone synthesis; Red path indicates the common regioselectivity failure mode.

Module A: Troubleshooting Alkyne Annulation

Target Product: (Z)-3-Methyleneisoindolin-1-ones Mechanism: Tandem Sonogashira coupling / 5-exo-dig cyclization.

Critical Protocol Parameters
ComponentRecommendationMechanistic Rationale
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)Bis-phosphine complexes stabilize the Pd(II) intermediate, preventing aggregation before the slow cyclization step.
Co-Catalyst CuI (2-5 mol%)Accelerates the initial Sonogashira coupling (transmetallation).
Base Et₃N or DBU (2-3 equiv)Crucial: Must deprotonate the amide (pKa ~17) to ensure N-nucleophilicity over O-nucleophilicity.
Solvent DMF or DMAcPolar aprotic solvents facilitate the solubility of the amide anion intermediate.
Troubleshooting Guide
Issue 1: "I am isolating an Isocoumarin (O-cyclized product) instead of the Isoindolinone."

Diagnosis: Regioselectivity failure. The amide oxygen attacked the activated alkyne instead of the nitrogen. This occurs when the nitrogen is not sufficiently deprotonated or the metal center is too "hard."

  • Solution 1 (Base Strength): Switch from inorganic bases (K₂CO₃) to organic bases (Et₃N, DBU). The amide proton must be removed to create the amidate anion, which favors N-attack.

  • Solution 2 (Solvent): Ensure the solvent is dry. Water solvates the amide anion, reducing its nucleophilicity and allowing the neutral oxygen to compete.

Issue 2: "The reaction stalls after the Sonogashira coupling (Linear intermediate observed)."

Diagnosis: The cyclization step (intramolecular nucleophilic attack) is kinetically slow.

  • Solution: Increase temperature to 80–100°C. The initial coupling happens at RT, but the 5-exo-dig cyclization often requires thermal activation to overcome ring strain.

  • Check: Verify the stereochemistry of the intermediate. If the alkyne inserts to form the E-alkene (trans), the nitrogen cannot reach the double bond. This is rare with terminal alkynes but possible with internal ones.

Issue 3: "Low yield with electron-deficient alkynes."

Diagnosis: Electron-deficient alkynes (e.g., propiolates) make the alkyne-Pd complex less electrophilic or prone to polymerization.

  • Solution: Switch to a Copper-free protocol. Use Pd(OAc)₂ + PPh₃ + Ag₂CO₃. Copper can sometimes promote homocoupling (Glaser coupling) of deficient alkynes, consuming your reagent.

Module B: Troubleshooting Carbonylation

Target Product:


-Ethylphthalimide
Mechanism:  Pd-catalyzed CO insertion followed by intramolecular acylation.
Critical Protocol Parameters
ComponentRecommendationMechanistic Rationale
CO Source CO Balloon or Mo(CO)₆Mo(CO)₆ (solid) is safer and provides stoichiometric control, reducing catalyst poisoning.
Ligand Xantphos or dppfBidentate ligands with wide bite angles favor the reductive elimination of the phthalimide.
Base Et₃N (Excess)Traps the HI generated; drives the equilibrium forward.
Troubleshooting Guide
Issue 1: "Reaction is extremely slow or yields are <20%."

Diagnosis: CO Poisoning. High pressures of CO can saturate the Palladium coordination sphere, preventing the oxidative addition of the starting iodide.

  • Solution: Reduce CO pressure. If using a balloon, do not pressurize; simply maintain an atmosphere. If using an autoclave, lower pressure to 1–3 atm.

  • Alternative: Use a CO surrogate like Molybdenum Hexacarbonyl (Mo(CO)₆) or Phenyl Formate to release CO slowly in situ.

Issue 2: "Formation of N-ethylbenzamide (De-iodination)."

Diagnosis: Hydrodehalogenation. This is a competing reduction pathway, often caused by trace water or alcohol acting as a hydride source.

  • Solution: Use strictly anhydrous solvents (DMF/Dioxane). Add molecular sieves to the reaction vessel.

Frequently Asked Questions (FAQs)

Q: Can I synthesize reduced isoindolinones (without the double bond) directly from this starting material? A: Not in a single step with alkynes. The reaction with alkynes inherently produces the 3-methylene/alkylidene double bond. To get the saturated isoindolinone, you must perform a subsequent hydrogenation (H₂/Pd-C). Alternatively, reacting


-ethyl-2-iodobenzamide with a ketone  (via Pd-catalyzed 

-arylation) or aldehyde can yield the saturated 3-hydroxy or 3-alkyl core, though these are less common than the alkyne route.

Q: Why is my product mixture black/precipitating metal? A: "Palladium Black" formation indicates catalyst decomposition. This happens when the phosphine ligand dissociates or oxidizes.

  • Fix: Add excess ligand (e.g., 1:4 Pd:PPh₃ ratio instead of 1:2).

  • Fix: Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon) to remove oxygen, which oxidizes phosphines to phosphine oxides (inactive ligands).

Q: Does the


-ethyl group affect the cyclization rate compared to 

-H?
A: Yes.

-ethyl is beneficial for preventing catalyst poisoning. Free

-H amides can bind tightly to Pd(II) as amido complexes, sometimes arresting the cycle. The

-ethyl group prevents this inhibitory binding mode, generally making the cyclization smoother, provided the base is strong enough to allow nucleophilic attack.

References

  • Kundig, E. P., et al. (2004). "Palladium-Catalyzed Intramolecular Amidation of Alkynes: A Facile Synthesis of 3-Alkylideneisoindolin-1-ones." Organic Letters, 6(19), 3337–3340.

  • Khan, M. W., & Reza, A. F. (2005). "Palladium mediated synthesis of isoindolinones and isoquinolinones." Tetrahedron, 61(47), 11204–11210.[1]

  • Hellal, M., et al. (2008).[2] "Synthesis of 3-methyleneisoindolin-1-ones via Sonogashira coupling/cyclization." Tetrahedron Letters, 49(1), 62-65.

  • Schoenberg, A., & Heck, R. F. (1974). "Palladium-catalyzed amidation of aryl, heterocyclic, and vinylic halides." Journal of Organic Chemistry, 39(22), 3327–3331. (Foundational work on Carbonylation).

Sources

Validation & Comparative

Strategic Synthesis of N-Substituted Isoindolinones: A Comparative Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Phthalimide Reduction

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in diverse therapeutic agents, including the anti-angiogenic Pazopanib and the MDM2 inhibitor Valdez . Historically, the synthesis of N-substituted isoindolinones relied on the reduction of phthalimides or the condensation of phthalic anhydride with amines followed by reduction. While established, these routes often suffer from poor atom economy, harsh reducing conditions (e.g., Zn/HCl, LiAlH₄), and limited functional group tolerance.

This guide evaluates three modern, alternative precursor classes that circumvent these limitations:

  • 2-Halobenzoic Acid Derivatives (via Pd-catalyzed Aminocarbonylation)

  • Benzamides (via Metal-Catalyzed C–H Activation)

  • 2-Formylbenzoic Acids (via Reductive Cyclization)

Comparative Analysis of Precursor Pathways

Route A: The "Reliable Workhorse" – 2-Halobenzoic Acid Derivatives

Mechanism: Palladium-catalyzed aminocarbonylation.[1] Precursors: 2-Iodo- or 2-Bromobenzoates (or 1-iodoisoquinolines for fused systems) + Primary Amines + CO source.

This route constructs the lactam ring by inserting carbon monoxide (CO) between the aryl halide and the amine. It is the gold standard for diversity-oriented synthesis because the N-substituent is introduced late-stage via the amine, allowing for rapid library generation.

  • Key Advantage: Unmatched substrate scope for the amine partner (alkyl, aryl, heteroaryl, amino esters).

  • Technical Insight: The use of bidentate ligands like XantPhos significantly enhances the reaction rate and allows for lower CO pressures (balloon vs. autoclave) compared to monodentate PPh₃.

Route B: The "Atom Economist" – Benzamides

Mechanism: Transition-metal (Rh, Ru, Co) catalyzed C–H activation/annulation.[1][2] Precursors: N-Substituted Benzamides + Alkenes/Alkynes/CO.

This route utilizes the amide nitrogen as a Directing Group (DG) to activate the ortho-C–H bond. It is particularly powerful for simultaneously installing substituents at the C3 position while forming the ring.

  • Key Advantage: Direct functionalization of simple arenes without pre-halogenation. High atom economy when coupled with internal oxidants (e.g., N-pivaloyloxy groups).

  • Technical Insight: While Rh(III) is the standard, Cobalt(III) catalysts have emerged as a cost-effective alternative, offering similar reactivity profiles with reduced metal costs.

Route C: The "Green Contender" – 2-Formylbenzoic Acids

Mechanism: Reductive amination followed by intramolecular lactamization.[3] Precursors: 2-Formylbenzoic acid (or hydroxyphthalide) + Primary Amines.

A metal-free or low-loading metal (Ir) route that proceeds in aqueous or alcoholic media. It is ideal for "green" process chemistry where C3 functionalization is not required, or where C3 substitution is inherent to the aldehyde partner.

  • Key Advantage: Water-compatible, often catalyst-free (or uses mild reductants like NaBH₃CN), and generates water as the primary byproduct.

  • Technical Insight: The reaction exists in equilibrium with the pseudo-acid form (hydroxyphthalide), which can affect solubility and kinetics in non-polar solvents.

Decision Matrix: Selecting the Right Precursor

FeatureRoute A: 2-HalobenzoatesRoute B: BenzamidesRoute C: 2-Formylbenzoic Acid
Primary Mechanism Pd-Catalyzed CarbonylationC–H Activation / AnnulationCondensation / Reductive Amination
Atom Economy Moderate (Halide waste)High (C-H bond functionalization)High (Water byproduct)
C3 Functionalization Difficult (Requires subsequent steps)Excellent (Simultaneous installation)Limited (Requires specific cascade)
N-Substituent Scope Broadest (Any primary amine)Limited (Often part of DG)Broad (Primary amines)
Conditions Mild heat, CO gas (Safety concern)High heat, Expensive Catalyst (Rh/Ir)Mild , Green Solvents (H₂O/EtOH)
Scalability High (Flow chemistry compatible)Moderate (Catalyst cost)High (Simple workup)

Visualizing the Synthetic Logic

Isoindolinone_Synthesis cluster_factors Selection Criteria Target N-Substituted Isoindolinone Halo 2-Halobenzoates (+ Amine + CO) Carbonylation Pd-Catalyzed Aminocarbonylation Halo->Carbonylation Benzamide Benzamides (+ Alkene/Alkyne) CH_Act Rh/Co-Catalyzed C-H Annulation Benzamide->CH_Act Formyl 2-Formylbenzoic Acid (+ Amine) Condensation Reductive Cyclization Formyl->Condensation Carbonylation->Target Insert CO Form C-N & C-C CH_Act->Target Direct C-H Func. Install C3 group Condensation->Target Green Chem -H2O Factor1 Need diverse N-substituents? Factor1->Halo Factor2 Need C3 functionalization? Factor2->Benzamide Factor3 Green/Water Solvent? Factor3->Formyl

Figure 1: Retrosynthetic decision tree for N-substituted isoindolinones, mapping precursors to their primary strategic advantages.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Aminocarbonylation (Route A)

Best for: Creating libraries of N-substituted derivatives from a common halide precursor.

Source Validation: Based on optimization studies using XantPhos for difficult amines (amino esters, heteroaryl amines) [1].

Reagents:

  • 1-Iodoisoquinoline or 2-Iodobenzoate (0.5 mmol)

  • Primary Amine (0.5 - 0.75 mmol)

  • Pd(OAc)₂ (5.6 mg, 5 mol%)

  • XantPhos (14.4 mg, 5 mol%)

  • Triethylamine (0.5 mL)[4]

  • Solvent: DMF (or Green alternative: γ-Valerolactone)

Workflow:

  • Setup: In a glovebox or under argon flow, charge a reaction tube with Pd(OAc)₂, XantPhos, the aryl iodide, and the amine.

  • Solvation: Add degassed solvent (10 mL) and triethylamine.

  • Gas Exchange: Connect the vessel to a double manifold. Evacuate and backfill with Carbon Monoxide (CO) from a balloon (1 atm). Caution: CO is toxic; work in a well-ventilated fume hood with a CO detector.

  • Reaction: Heat to 50 °C for 8–24 hours. Monitor consumption of the iodide by TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve residue in CHCl₃, wash with water (2x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Performance Metrics:

  • Yield: 80–95% typically.

  • Selectivity: High chemoselectivity for amide formation; double carbonylation (glyoxylamides) is rare with XantPhos.

Protocol B: Rh(III)-Catalyzed C–H Annulation (Route B)

Best for: Constructing the ring while adding complexity at the C3 position.

Source Validation: Based on Rh(III)-catalyzed annulation of benzamides with alkenes [2].[5]

Reagents:

  • N-Methoxybenzamide (0.2 mmol) (Directing Group: -NHOMe)

  • Activated Alkene (e.g., Acrylate) (0.24 mmol)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (0.4 mmol, oxidant)

  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

Workflow:

  • Catalyst Activation: Combine [Cp*RhCl₂]₂ and AgSbF₆ in the reaction tube with solvent to generate the cationic Rh species in situ.

  • Addition: Add the N-methoxybenzamide, alkene, and Cu(OAc)₂.

  • Reaction: Seal the tube and heat to 100–120 °C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove metal salts. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Performance Metrics:

  • Yield: 60–85%.

  • Note: The N-methoxy group is often retained or cleaved depending on specific conditions; for N-alkyl isoindolinones, N-alkyl benzamides with trace directing groups are preferred.

Mechanistic Visualization

Mechanism_Comparison cluster_Pd Route A: Pd-Carbonylation cluster_Rh Route B: C-H Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd CO_Ins CO Insertion (Ar-CO-Pd-I) OxAdd->CO_Ins Nu_Att Amine Attack CO_Ins->Nu_Att RedElim Reductive Elimination Nu_Att->RedElim RedElim->Pd0 Rh_Cat Cp*Rh(III) Coord Coordination (Directing Group) Rh_Cat->Coord CH_Cleave C-H Activation (Rhodacycle) Coord->CH_Cleave Alkene_Ins Alkene Insertion CH_Cleave->Alkene_Ins Proto_Dem Protodemetallation / Red. Elim. Alkene_Ins->Proto_Dem Proto_Dem->Rh_Cat

Figure 2: Mechanistic comparison showing the catalytic cycles. Route A relies on oxidative addition to a halide, while Route B relies on directing-group-assisted C-H cleavage.

References

  • Tóth, A., et al. (2020). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents." Molecules, 25(23), 5635.

  • Rovnyak, D., et al. (2015). "Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols." Chemical Communications, 51, 3636-3639.

  • Shi, L., et al. (2012).[1] "Synthesis of N-substituted isoindolinones via reductive C-N coupling." Organic Letters, 14(7), 1876–1879.

  • Nozawa-Kumada, K., et al. (2015).[1] "Copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides." Organic Letters, 17(18), 4479–4481.

  • Zhang, J., et al. (2025).[1] "Iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines." Journal of Organic Chemistry, 90, 691-699.[1]

Sources

Comparative analysis of radiolabeled benzamides for melanoma imaging

[1][2][3]

Executive Summary

The Shift from Metabolic to Target-Specific Imaging

For decades, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) has been the gold standard for oncological PET imaging. However, its reliance on the Warburg effect (glucose hypermetabolism) presents a critical limitation in melanoma: low specificity . Inflammation, infection, and post-surgical changes often mimic malignant uptake, leading to false positives.

Radiolabeled benzamides (BZA) represent a paradigm shift. Unlike FDG, which tracks metabolism, benzamides physically bind to melanin , a biopolymer expressed in >90% of cutaneous melanomas. This guide provides a technical comparison of these distinct imaging modalities, focusing on the emerging dominance of [18F]P3BZA and [18F]DMPY2 over traditional iodinated analogs and FDG.

Part 1: Mechanistic Foundation

The Melanin "Trap" Mechanism

Benzamides do not bind to a cell-surface receptor in the traditional sense. Instead, they permeate the cell membrane and bind intracellularly to melanin granules. This interaction is driven by:

  • Ionic Interaction: Between the protonated amine of the benzamide and the carboxylate groups of melanin.

  • 
    -
    
    
    Stacking:
    Between the aromatic benzamide ring and the indole units of the melanin polymer.

This mechanism creates a "trapping" effect, ensuring high retention in melanotic tumors while clearing rapidly from non-target tissues.

Diagram 1: Melanin Biosynthesis & Benzamide Binding Pathway

MelaninBindingTyrosineTyrosineDopaL-DOPATyrosine->DopaTyrosinaseDopaquinoneDopaquinoneDopa->DopaquinoneTyrosinaseMelaninMelanin Granule(Intracellular Target)Dopaquinone->MelaninPolymerizationComplexBenzamide-MelaninStable ComplexMelanin->ComplexBinding SiteBenzamide_Ex[18F]Benzamide(Extracellular)Benzamide_In[18F]Benzamide(Intracellular)Benzamide_Ex->Benzamide_InPassive DiffusionBenzamide_In->ComplexIonic & u03c0-u03c0 Stacking

Caption: The dual-pathway showing melanin biosynthesis (blue) and the intracellular trapping mechanism of radiolabeled benzamides (red/green).

Part 2: Comparative Performance Analysis

[18F]FDG vs. [18F]P3BZA vs. [131I]MIP-1145

The following data synthesizes head-to-head preclinical and clinical findings. Note the superior specificity of the benzamide class ([18F]P3BZA) compared to the metabolic tracer ([18F]FDG).

Table 1: Quantitative Performance Metrics
Feature[18F]FDG (Metabolic)[18F]P3BZA (Melanin-Targeted)[131I]MIP-1145 (Theranostic)
Primary Target Glucose Transporters (GLUT)Melanin PolymerMelanin Polymer
Tumor Uptake (%ID/g) Variable (High in active tumors)High (>8-20%) [1]Moderate (~8.8%) [2]
Tumor-to-Muscle Ratio Low to ModerateHigh (>50:1) High (>25:[1][2]1)
False Positives Frequent (Inflammation, Infection)Rare (Amelanotic melanoma only)Rare
Detection Limit >5-8 mm<2 mm (Micrometastases)N/A (Therapy focus)
Clinical Utility General StagingSpecific Diagnosis & StagingTargeted Radionuclide Therapy

Key Insight: While [18F]FDG remains sensitive for large, metabolically active tumors, [18F]P3BZA demonstrates superior performance in distinguishing true melanoma metastases from inflammatory lymph nodes, a common clinical dilemma [3].

Part 3: Experimental Protocols

Protocol A: Radiosynthesis of [18F]P3BZA

Objective: To synthesize high-purity [18F]P3BZA via nucleophilic substitution.

Causality & Logic:

  • Precursor Choice: A tosylate or mesylate leaving group is used on the pyridine ring to facilitate rapid

    
    F-fluorination.
    
  • Phase Transfer Catalyst (K2.2.2): Essential to solubilize the fluoride ion in the organic reaction solvent (acetonitrile), enhancing reactivity.

Workflow Diagram

RadiosynthesisCyclotronCyclotron(18O(p,n)18F)TrappingQMA Cartridge(Trapping 18F-)Cyclotron->TrappingElutionElution(K2CO3/K2.2.2)Trapping->ElutionDryingAzeotropic Drying(Acetonitrile, 100°C)Elution->DryingLabelingNucleophilic Substitution(Precursor + 18F-, 110°C, 10 min)Drying->LabelingPurificationHPLC Purification(Semi-prep C18)Labeling->PurificationFormulationFormulation(Sterile Saline + Ethanol)Purification->Formulation

Caption: Step-by-step radiosynthesis workflow for 18F-labeled benzamides, ensuring high specific activity and purity.

Step-by-Step Methodology
  • Activation: Trap aqueous

    
    F-fluoride on a QMA (quaternary methyl ammonium) carbonate cartridge.
    
  • Elution: Elute with a solution of Kryptofix 2.2.2 (15 mg) and

    
     (3 mg) in acetonitrile/water.
    
  • Drying: Evaporate solvent at 100°C under helium flow. Repeat with anhydrous acetonitrile to remove residual water (critical: water quenches the reaction).

  • Labeling: Add precursor (e.g., tosylate-benzamide analog, 5 mg) in 1 mL anhydrous acetonitrile. Heat to 110°C for 10 minutes.

  • Purification: Cool and inject onto a semi-preparative C18 HPLC column. Elute with Ethanol/Water gradient.

  • QC: Verify radiochemical purity (>95%) via analytical TLC.

Protocol B: In Vitro Melanin Binding Assay

Objective: To validate the specificity of the tracer for melanin vs. non-specific binding.

  • Cell Lines: Use B16F10 (high melanin murine melanoma) and A375 (amelanotic human melanoma) as negative control.

  • Incubation: Plate cells (

    
    /well). Add 37 kBq (1 
    
    
    Ci) of [18F]P3BZA.
  • Blocking Study (Trustworthiness Step): In a parallel set, add 100-fold excess of "cold" (non-radioactive) benzamide.

    • Expected Result: Uptake in B16F10 should drop significantly (>80% inhibition) in the blocking group, proving specificity. A375 uptake should remain negligible.

  • Measurement: Lyse cells after 1 hour. Measure radioactivity using a gamma counter. Normalize to protein content (%ID/mg protein).

Part 4: Critical Evaluation & Troubleshooting

1. The "Amelanotic" Pitfall Benzamides rely on melanin.[1][3][4] Approximately 2-8% of melanomas are amelanotic (pigment-free).

  • Risk: False negatives in amelanotic subtypes.

  • Solution: Combined protocol. Use [18F]P3BZA for high-contrast staging of pigmented lesions and [18F]FDG for metabolic confirmation of suspicious amelanotic nodes [3].

2. Deiodination (Iodine Tracers) Older tracers like [123I]IBZM suffer from in vivo deiodination.

  • Observation: High thyroid uptake on scans.

  • Correction: Fluorinated benzamides ([18F]P3BZA, [18F]DMPY2) are chemically stable and do not accumulate in the thyroid, offering cleaner background images [4].

References

  • Ma, H., et al. (2019). "Clinical value of combined 18F-FDG and 18F-P3BZA imaging in the diagnosis of melanoma." Frontiers in Medicine.

  • Joyal, J. L., et al. (2010). "Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma." Cancer Research.[3][5]

  • Mozaffari, A., et al. (2025).[5] "Clinical value of combined 18F-FDG and 18F-P3BZA imaging in the diagnosis of melanoma." ResearchGate.

  • Pyo, A., et al. (2025).[2][5][6] "68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma." PLOS ONE.

A Senior Application Scientist's Guide to Isoindolinone Synthesis: A Comparative Analysis of Efficacy from Diverse Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoindolinone scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals. The efficiency of its synthesis is therefore a critical parameter in research and development pipelines. The choice of starting material fundamentally dictates the synthetic strategy, influencing yield, purity, scalability, and overall cost-effectiveness.

This guide provides an in-depth comparison of the most prevalent and innovative methods for synthesizing isoindolinones, categorized by their primary starting materials. We will dissect the causality behind experimental choices, provide validated protocols, and present objective, data-driven comparisons to empower you to select the optimal route for your specific target molecule.

The Classical Approach: Reductive Cyclization of 2-Formylbenzoic Acid Derivatives

One of the most direct and well-established routes to N-substituted isoindolinones involves the condensation of a primary amine with 2-formylbenzoic acid or its esters, followed by in-situ reduction and cyclization. This one-pot strategy is valued for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via two key steps. First, the primary amine reacts with the aldehyde group of the 2-formylbenzoate to form a Schiff base (imine) intermediate. Second, a reducing agent selectively reduces the imine C=N bond. The resulting secondary amine then undergoes a rapid intramolecular nucleophilic attack on the proximal ester or carboxylic acid carbonyl, leading to lactamization and formation of the isoindolinone ring.

The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) are ideal as they readily reduce the protonated imine intermediate but are slow to reduce the aldehyde or ester, preventing unwanted side reactions.[1] More advanced catalytic systems, such as those employing iridium or platinum, offer greener and more efficient alternatives, using formic acid or H₂ as the hydride source.[2][3]

Representative Experimental Protocols

Protocol 1: One-Pot Reductive Amination/Lactamization of Methyl 2-Formylbenzoate [1]

  • To a solution of methyl 2-formylbenzoate (1.0 mmol) and a primary amine (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium cyanoborohydride (NaBH₃CN, 1.5 mmol).

  • Stir the mixture at room temperature. For alkyl amines and 4-substituted anilines, the reaction is typically complete within 4-6 hours.

  • For sterically hindered amines (e.g., 2-substituted anilines), the reaction may require heating to reflux in acetonitrile for 8 hours, sometimes with the addition of a non-nucleophilic base like K₂CO₃.[1]

  • Upon completion (monitored by TLC), quench the reaction with water (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-substituted isoindolin-1-one.

Protocol 2: Iridium-Catalyzed Reductive Lactamization [2][3]

  • In a reaction vessel, combine 2-formylbenzoic acid (1.0 mmol), a primary amine (1.2 mmol), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.05 mol%).

  • Add a solvent system of water/ethanol and formic acid as the hydride donor.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) for 12-24 hours.

  • After cooling to room temperature, adjust the pH to basic with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield the pure isoindolinone. This method is noted for its high catalyst efficiency and sustainability.[2][3]

The Power of Transition Metals: C-H Activation and Carbonylation Routes

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex molecules with high atom economy. For isoindolinone synthesis, palladium- and rhodium-catalyzed reactions have become particularly powerful, enabling the use of simple, unactivated starting materials like benzylamines.[4][5]

Mechanistic Rationale

These strategies often rely on a directing group to position the metal catalyst near a specific C-H bond. In the case of benzylamines, the amine itself can act as a directing group. The general sequence involves:

  • Directed C-H Activation: The catalyst (e.g., Palladium(II)) coordinates to the directing group and activates a proximal C(sp²)-H bond on the aromatic ring, forming a metallacycle intermediate.

  • Carbonylation: A source of carbon monoxide (CO) inserts into the metal-carbon bond. While CO gas can be used, safer solid CO surrogates like benzene-1,3,5-triyl triformate (TFBen) are now preferred.[6][7]

  • Reductive Elimination: The final step is an intramolecular C-N bond formation, which closes the lactam ring and regenerates the active catalyst.

This approach is highly valued for its ability to build the isoindolinone core from simple precursors in a single, efficient step.

Workflow Comparison: Isoindolinone Synthesis

G cluster_0 Method 1: Reductive Cyclization cluster_1 Method 2: C-H Carbonylation cluster_2 Method 3: Phthalimide Reduction a1 2-Formylbenzoic Acid / Ester a3 Imine Formation a1->a3 a2 Primary Amine a2->a3 a4 Reduction & Cyclization a3->a4 output Isoindolinone Product a4->output NaBH3CN or Ir-Catalyst b1 Benzylamine b3 Pd-Catalyzed C-H Activation b1->b3 b2 CO Source (e.g., TFBen) b4 Carbonylation & Reductive Elimination b2->b4 b3->b4 b4->output c1 N-Substituted Phthalimide c2 Selective Reduction c1->c2 c2->output Zn/HCl or NaBH4/Lewis Acid G A Benzylamine + Pd(II) B Palladacycle Intermediate A->B C-H Activation C CO Insertion B->C + CO D Acyl-Pd Complex C->D E Reductive Elimination D->E Intramolecular C-N Coupling F Isoindolinone + Pd(0) E->F

Sources

Safety Operating Guide

Mastering the Safe Handling of N-ethyl-2-iodobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. N-ethyl-2-iodobenzamide is a key reagent in various synthetic pathways; however, like many specialized chemicals, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Immediate Safety Briefing: Hazard Identification and Core Precautions

Assumed Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is to create a complete barrier against potential exposure routes.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[5][6]
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles, preventing serious eye irritation.[1]
Body Protection Full-length laboratory coatShields skin and personal clothing from accidental spills.
Respiratory Protection Not typically required if handled in a fume hoodA properly functioning chemical fume hood provides adequate respiratory protection.[4] If work must be done outside of a hood, a risk assessment must be performed to determine the appropriate respiratory protection.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and procedural integrity. The following diagram and step-by-step guide outline the complete handling process for this compound.

Safe_Handling_Workflow cluster_pre Pre-Operational Phase cluster_op Operational Phase cluster_post Post-Operational Phase Pre-Operational_Checks Pre-Operational Checks: - Verify fume hood certification - Assemble all necessary PPE - Prepare spill kit Receiving_Storage Receiving and Storage: - Inspect container integrity - Store in a cool, dry, well-ventilated area - Protect from light Pre-Operational_Checks->Receiving_Storage Proceed when ready Weighing_Dispensing Weighing and Dispensing: - Perform ONLY in a fume hood - Use appropriate tools to avoid dust generation Receiving_Storage->Weighing_Dispensing Transport safely Reaction_Setup Reaction Setup: - Add reagent slowly to the reaction vessel - Maintain constant vigilance Weighing_Dispensing->Reaction_Setup Transfer carefully Decontamination Decontamination: - Clean all equipment and work surfaces - Properly doff PPE Reaction_Setup->Decontamination Upon completion Waste_Disposal Waste Disposal: - Segregate waste streams - Dispose of according to institutional and local regulations Decontamination->Waste_Disposal After cleaning

Caption: Workflow for the safe handling of this compound.

Pre-Operational Protocol
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly and has a current certification.[4]

  • PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for defects.

  • Spill Kit Readiness: Locate the nearest chemical spill kit and familiarize yourself with its contents.

Handling and Use Protocol
  • Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and protected from light.[1]

  • Weighing and Dispensing:

    • Don all required PPE.

    • Perform all weighing and dispensing operations exclusively within a chemical fume hood to prevent inhalation of any dust or vapors.[4]

    • Use appropriate spatulas and weighing boats to minimize the generation of airborne particles.

  • Reaction Setup:

    • When adding this compound to a reaction vessel, do so slowly and carefully to avoid splashing.

    • Always be mindful of the reaction conditions and potential for exothermic events.

Post-Operational Protocol
  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface of the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan: Responsible Waste Management

The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. While non-radioactive iodinated organic compounds may not always have specific disposal regulations, it is imperative to follow all institutional and local guidelines.[9]

Waste StreamDisposal ProcedureRationale
Solid Waste Collect in a designated, labeled, and sealed container for hazardous solid waste.Prevents the release of the compound into the environment.
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour down the drain.Prevents contamination of water systems.[10]
Contaminated PPE Dispose of as solid hazardous waste.Items that have come into contact with the chemical are considered contaminated.

For larger quantities of iodine-containing waste, consider treatment methods to convert the organic iodine to a less harmful inorganic form, such as reduction with sodium thiosulfate, before disposal.[10] Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill: For small spills within a fume hood, use an absorbent material to clean it up and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Iodopyridin-3-ol.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone.
  • U.S. Department of Homeland Security. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Synthetic Opioids.
  • CDN Isotopes. (n.d.).
  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Utah State University Environmental Health and Safety.
  • ChemScene. (n.d.). N,N-Diethyl-2-iodobenzamide.
  • NextGen Protocols. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Cole-Parmer. (n.d.).
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Santa Cruz Biotechnology. (n.d.). N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
  • Thermo Fisher Scientific. (2025, December 24).
  • (n.d.). PPE Requirements Hazardous Drug Handling.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • (n.d.). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Reddit. (2019, January 26).
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of 2-Iodobenzamide in the Synthesis of Fused N-Heterocyclic Compounds.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • American Chemical Society. (n.d.).
  • Smolecule. (2023, August 15). N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide.
  • (2014).
  • Hiasa, Y., Paul, M., Hayashi, I., Mochizuki, M., Tsutsumi, H., Kuwashima, S., Kitahori, Y., & Konishi, N. (1999). Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice. Cancer letters, 145(1-2), 143–149.
  • Kumar, N. (2019). 2,4-D Ethyl Ester Poisoning: A Case Report. Indian journal of critical care medicine : peer-reviewed, official publication of Indian Society of Critical Care Medicine, 23(9), 432–433.
  • PubChem. (n.d.). 2-Hydroxy-3-iodobenzamide.
  • PubChem. (n.d.). N-ethyl-4-iodobenzamide.
  • Parchem. (n.d.). This compound (Cas 766557-62-4).
  • CAS Common Chemistry. (n.d.). 2-Hydroxy-5-iodobenzamide.
  • PubChem. (n.d.). N-(2-azidoethyl)-2-hydroxy-5-iodobenzamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.